molecular formula C19H24N2O B14448442 1-Hexyl-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene CAS No. 75756-74-0

1-Hexyl-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene

Cat. No.: B14448442
CAS No.: 75756-74-0
M. Wt: 296.4 g/mol
InChI Key: FGWUEZMHLIMGEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hexyl-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene is an organic compound that belongs to the class of azoxybenzenes Azoxybenzenes are characterized by the presence of an azoxy group (-N=N(O)-) attached to two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hexyl-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene typically involves the reaction of 1-hexyl-4-nitrobenzene with 4-methylphenylhydrazine under specific conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then oxidized to form the azoxy compound. Common oxidizing agents used in this process include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-Hexyl-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The azoxy group can be further oxidized to form nitro compounds.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used under acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

1-Hexyl-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Hexyl-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The azoxy group can participate in redox reactions, influencing cellular processes. The compound may also interact with DNA and proteins, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Hexyl-4-nitrobenzene: A precursor in the synthesis of the azoxy compound.

    4-Methylphenylhydrazine: Another precursor used in the synthesis.

    Azobenzene: A structurally related compound with similar properties.

Uniqueness

1-Hexyl-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene is unique due to the presence of both hexyl and methylphenyl groups attached to the azoxy moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

75756-74-0

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

(4-hexylphenyl)imino-(4-methylphenyl)-oxidoazanium

InChI

InChI=1S/C19H24N2O/c1-3-4-5-6-7-17-10-12-18(13-11-17)20-21(22)19-14-8-16(2)9-15-19/h8-15H,3-7H2,1-2H3

InChI Key

FGWUEZMHLIMGEF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)C)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.